Cas no 211732-86-4 (2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel)

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel is a chemically modified derivative of paclitaxel, a well-known antineoplastic agent. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2’-hydroxyl position and a hydroxyl group at the 6α-position, enhancing its stability and modulating its solubility profile. The TBDMS protecting group improves selectivity in synthetic applications, while the 6α-hydroxy modification may influence biological activity and metabolic pathways. This derivative is particularly valuable in medicinal chemistry research for exploring structure-activity relationships and developing prodrug strategies. Its tailored functional groups make it a useful intermediate in the synthesis of novel taxane analogs with potential therapeutic applications.
2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel structure
211732-86-4 structure
商品名:2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel
CAS番号:211732-86-4
MF:C53H65NO15Si
メガワット:984.16600
CID:911249

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel 化学的及び物理的性質

名前と識別子

    • 2'-O-(tert-Butyldimethylsilyl)-6a-hydroxypaclitaxel
    • 2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel
    • 2’-O-(tert-Butyldimethylsilyl)-6a-hydroxypaclitaxel

計算された属性

  • せいみつぶんしりょう: 983.41200

じっけんとくせい

  • PSA: 230.52000
  • LogP: 6.12690

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-206549-2.5 mg
2'-O-(tert-Butyldimethylsilyl)-6α-hydroxypaclitaxel,
211732-86-4
2.5 mg
¥2,482.00 2023-07-11
TRC
B691300-2.5mg
2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel
211732-86-4
2.5mg
$ 178.00 2023-04-18
TRC
B691300-25mg
2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel
211732-86-4
25mg
$ 1372.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-206549-2.5mg
2'-O-(tert-Butyldimethylsilyl)-6α-hydroxypaclitaxel,
211732-86-4
2.5mg
¥2482.00 2023-09-05
TRC
B691300-100mg
2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel
211732-86-4
100mg
$ 3000.00 2023-09-08

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel 関連文献

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxelに関する追加情報

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel: A Promising Anticancer Agent

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel (CAS No. 211732-86-4) is a chemically modified derivative of paclitaxel, a well-known anticancer drug. This compound has garnered significant attention in the field of oncology due to its enhanced pharmacokinetic properties and potential for improved therapeutic outcomes. The tert-butyl dimethyl silyl (TBDMS) group attached to the 2’ position of the molecule serves as a protective group, which plays a crucial role in stabilizing the compound during synthesis and potentially enhancing its bioavailability.

Paclitaxel, derived from the bark of the Pacific yew tree (*Taxus brevifolia*), has been a cornerstone in cancer chemotherapy for decades. However, its limited solubility and narrow therapeutic window have posed challenges in clinical use. The development of 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel addresses these limitations by introducing a silyl protecting group, which not only improves the compound's stability but also facilitates its delivery to tumor sites. Recent studies have demonstrated that this modification significantly enhances the drug's ability to inhibit cancer cell proliferation and induce apoptosis, making it a promising candidate for next-generation anticancer therapies.

The synthesis of 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel involves a multi-step process that begins with the isolation of taxane precursors from natural sources or synthetic routes. The introduction of the TBDMS group is achieved through a silylation reaction, which is carefully optimized to ensure high yields and purity. This step is critical as it directly impacts the compound's pharmacokinetic profile and bioavailability. Researchers have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to characterize the compound and confirm its structure.

Preclinical studies on 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel have revealed several key findings. In vitro experiments using various cancer cell lines have shown that this compound exhibits potent antiproliferative activity, often surpassing that of conventional paclitaxel. The mechanism of action involves the inhibition of microtubule dynamics, a hallmark of paclitaxel's anticancer activity. However, the modified compound demonstrates an enhanced ability to disrupt microtubule function, potentially due to the steric effects introduced by the TBDMS group.

In vivo studies using animal models have further highlighted the therapeutic potential of 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel. These studies have shown that the compound exhibits superior efficacy in reducing tumor growth compared to unmodified paclitaxel. Additionally, preliminary toxicity studies suggest that the modified compound has a favorable safety profile, with reduced systemic toxicity observed in preclinical models.

The development of 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel represents a significant advancement in taxane-based chemotherapy. By leveraging modern chemical synthesis techniques and cutting-edge research methodologies, scientists have created a compound that addresses many of the limitations associated with traditional paclitaxel therapy. As research continues to progress, this compound holds great promise for improving cancer treatment outcomes and reducing adverse effects associated with current therapies.

Future studies will focus on further optimizing the formulation and delivery methods for 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel, with particular emphasis on enhancing its solubility and targeting capabilities. Collaborative efforts between chemists, pharmacologists, and oncologists will be essential in translating this promising compound into clinical practice.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量